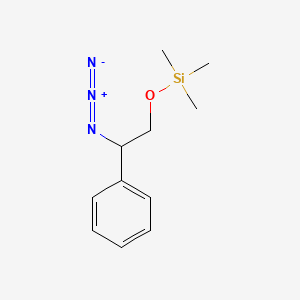
Silane, (2-azido-2-phenylethoxy)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (2-azido-2-phenylethoxy)trimethyl-, is an organosilicon compound that features a trimethylsilyl group attached to a 2-azido-2-phenylethoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-azido-2-phenylethoxy)trimethyl-, typically involves the reaction of chlorotrimethylsilane with sodium azide in the presence of a solvent such as diethylene glycol dimethyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (2-azido-2-phenylethoxy)trimethyl-, undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of silicon.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized silicon compounds.
Aplicaciones Científicas De Investigación
Silane, (2-azido-2-phenylethoxy)trimethyl-, has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing azido groups into organic molecules, facilitating the synthesis of complex organic compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: Utilized in the development of bioconjugates and drug delivery systems due to its ability to form stable linkages with biomolecules.
Mecanismo De Acción
The mechanism of action of Silane, (2-azido-2-phenylethoxy)trimethyl-, involves the reactivity of the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and materials synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparación Con Compuestos Similares
Similar Compounds
Azidotrimethylsilane: Similar in structure but lacks the phenylethoxy moiety.
Trimethylsilane: Contains a trimethylsilyl group but lacks the azido and phenylethoxy groups.
Phenyltrimethoxysilane: Contains a phenyl group attached to a trimethoxysilyl group but lacks the azido functionality.
Uniqueness
Silane, (2-azido-2-phenylethoxy)trimethyl-, is unique due to the presence of both the azido and phenylethoxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis, materials science, and bioconjugation, making it a valuable compound in various research and industrial fields .
Propiedades
| 105256-36-8 | |
Fórmula molecular |
C11H17N3OSi |
Peso molecular |
235.36 g/mol |
Nombre IUPAC |
(2-azido-2-phenylethoxy)-trimethylsilane |
InChI |
InChI=1S/C11H17N3OSi/c1-16(2,3)15-9-11(13-14-12)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clave InChI |
ASHOGMSZNMABLD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC(C1=CC=CC=C1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)


![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)



![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
